molecular formula C13H10BrNO3S2 B2444424 (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 299950-17-7

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2444424
CAS RN: 299950-17-7
M. Wt: 372.25
InChI Key: LNSRBGSDKMPINU-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of (Z)-BBS has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Antimicrobial Activity

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and its derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against various strains of bacteria and fungi. For instance, a series of these compounds demonstrated notable activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus, with minimal inhibitory concentrations indicating considerable antibacterial potential (Pansare & Devan, 2015), (Krátký et al., 2017).

Anticancer Activity

The thioxothiazolidin derivatives, including this compound, have been evaluated for their anticancer properties. Several studies revealed these compounds' effectiveness against various cancer cell lines, including breast, leukemia, and colon cancers. The structural variation in these compounds influences their anticancer activity, indicating the potential for tailored therapeutic applications (Pansare et al., 2019), (Buzun et al., 2021).

Inhibition of Aldose Reductase

These derivatives have shown promising results as aldose reductase inhibitors, which are significant in the treatment of diabetic complications. Some of these compounds have been found to be more potent than the clinically used aldose reductase inhibitor, epalrestat. This highlights their potential as effective treatments for diabetes-related issues (Kučerová-Chlupáčová et al., 2020).

Potential as Antiviral Agents

Research has also identified these compounds as potential antiviral agents. For instance, specific derivatives have shown efficacy against flavivirus, suggesting their use in treating infections like dengue and yellow fever. This discovery points towards their broader application in antiviral therapy (Stahla-Beek et al., 2012).

properties

IUPAC Name

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c14-9-3-1-2-8(6-9)7-10-12(18)15(13(19)20-10)5-4-11(16)17/h1-3,6-7H,4-5H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSRBGSDKMPINU-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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